molecular formula C12H10N2O3S B1212637 4-Isothiocyanatobenzoyl-DL-homoserine lactone CAS No. 58394-58-4

4-Isothiocyanatobenzoyl-DL-homoserine lactone

Cat. No. B1212637
CAS RN: 58394-58-4
M. Wt: 262.29 g/mol
InChI Key: WWUPAVIAPDIGCZ-UHFFFAOYSA-N
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Description

4-Isothiocyanatobenzoyl-DL-homoserine lactone is a biochemical compound used for proteomics research . It has a molecular formula of C12H10N2O3S and a molecular weight of 262.28 .


Molecular Structure Analysis

The molecular structure of 4-Isothiocyanatobenzoyl-DL-homoserine lactone consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact spatial arrangement of these atoms contributes to the compound’s unique properties and reactivity.


Physical And Chemical Properties Analysis

4-Isothiocyanatobenzoyl-DL-homoserine lactone is a solid compound . It has a melting point of 169 - 171 °C . The compound appears as an off-white solid and shows a single spot in thin-layer chromatography (TLC), indicating its purity .

Scientific Research Applications

Quorum Sensing in Bacterial Communication

4-Isothiocyanatobenzoyl-DL-homoserine lactone: is a signaling molecule in bacterial quorum sensing (QS). QS is a communication method that allows bacteria to regulate gene expression based on population density . This molecule is particularly significant in the study of Proteobacteria , where it acts as an autoinducer to modulate gene expression and sense population density . Understanding QS can lead to insights into bacterial behavior, including growth, virulence, and biofilm formation.

Biofilm Formation and Disruption

Research has shown that molecules like 4-Isothiocyanatobenzoyl-DL-homoserine lactone can influence the formation and disruption of biofilms . Biofilms are a collective of microorganisms where cells stick to each other on a surface. These structures are significant in both natural environments and human health, as they can protect bacteria from antibiotics and the immune system.

Antibiotic Resistance Mechanisms

The role of 4-Isothiocyanatobenzoyl-DL-homoserine lactone in QS also extends to the study of antibiotic resistance mechanisms . By understanding how bacteria communicate and regulate gene expression, researchers can develop new strategies to combat antibiotic resistance.

Synthetic Biology and Genetic Engineering

In synthetic biology, 4-Isothiocyanatobenzoyl-DL-homoserine lactone can be used to engineer bacteria with novel QS systems . This allows for the creation of engineered microbial communities with controlled behaviors, which can be applied in various biotechnological processes.

Agricultural Applications

The signaling pathways regulated by molecules like 4-Isothiocyanatobenzoyl-DL-homoserine lactone are of interest in agriculture . They can be used to enhance plant growth by manipulating bacterial populations in the soil or to control plant diseases by disrupting pathogenic biofilms.

Environmental Bioremediation

Understanding the QS mechanisms involving 4-Isothiocyanatobenzoyl-DL-homoserine lactone can contribute to environmental bioremediation efforts . Bacteria that degrade pollutants often rely on QS to regulate the expression of genes involved in the breakdown of toxic compounds.

Safety And Hazards

4-Isothiocyanatobenzoyl-DL-homoserine lactone is classified as a skin sensitizer, which means it may cause allergic skin reactions (H317) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), and getting medical advice/attention if skin irritation or rash occurs (P333 + P313) .

properties

IUPAC Name

4-isothiocyanato-N-(2-oxooxolan-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-11(14-10-5-6-17-12(10)16)8-1-3-9(4-2-8)13-7-18/h1-4,10H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUPAVIAPDIGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NC(=O)C2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isothiocyanatobenzoyl-DL-homoserine lactone

CAS RN

58394-58-4
Record name 4-Isothiocyanatobenzoyl-DL-homoserine lactone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058394584
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Record name 58394-58-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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